Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate
Description
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a propanoate ester side chain at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this scaffold attractive in medicinal chemistry and agrochemical research . Its synthesis typically involves cross-coupling reactions or functional group transformations, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-2-20-12(19)6-4-10-7-17-11-5-3-9(8-18(10)11)13(14,15)16/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVXJDNCWJBTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=C2N1C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[1,2-a]pyridine Synthesis via Cyclocondensation
The imidazo[1,2-a]pyridine scaffold is typically constructed through cyclocondensation between α-bromo carbonyl compounds and 2-aminopyridines. For derivatives bearing a trifluoromethyl group at the 6-position, 5-(trifluoromethyl)pyridin-2-amine serves as the primary starting material.
Cyclization with Ethyl Bromopyruvate
Reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system (1,2-dimethoxyethane/methanol, 1:1 v/v) at 80°C for 14 hours yields ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate with a 42% yield after silica gel purification. This method, validated by Kaken Pharmaceutical Co., leverages the electrophilic nature of the α-bromo ketone to facilitate ring closure, forming the imidazole moiety.
Key Reaction Conditions
- Solvent: 1,2-Dimethoxyethane/methanol (1:1)
- Temperature: 80°C
- Catalyst: None (thermal cyclization)
- Yield: 42%
While this approach installs a carboxylate ester at the 2-position, subsequent functionalization at the 3-position is required to access the target propanoate derivative.
Functionalization at the 3-Position
The 3-position of imidazo[1,2-a]pyridines is amenable to electrophilic substitution and transition metal-catalyzed cross-coupling. Strategies include halogenation followed by carbon-carbon bond formation.
Palladium-Catalyzed Cross-Coupling
The chloro intermediate can undergo Suzuki-Miyaura or Heck couplings to introduce the propanoate side chain. For example:
Suzuki Coupling with Ethyl 3-Boronopropanoate
Reaction of 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine with ethyl 3-boronopropanoate in the presence of palladium(II) acetate and a phosphine ligand (e.g., SPhos) in toluene/water (3:1) at 100°C could theoretically yield the target compound.
Hypothetical Reaction Conditions
- Catalyst: Pd(OAc)₂/SPhos
- Base: K₂CO₃
- Solvent: Toluene/water
- Temperature: 100°C
- Expected Yield: 50–70% (based on analogous couplings)
Heck Coupling with Ethyl Acrylate
A Heck reaction between 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine and ethyl acrylate using palladium(II) acetate and triethylamine in DMF at 120°C may afford the desired propanoate ester via β-hydride elimination.
Hypothetical Reaction Conditions
Alternative Routes via Reductive Functionalization
Hydrogenation of Propargyl Intermediates
Introducing a propargyl group at the 3-position via Sonogashira coupling, followed by hydrogenation, could yield the propanoate side chain. For instance:
- Sonogashira Coupling: React 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine with ethyl propiolate using Pd(PPh₃)₂Cl₂ and CuI in THF/Et₃N to form the alkyne intermediate.
- Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) reduces the triple bond to a single bond, yielding the propanoate ester.
Advantages:
Challenges and Optimization Considerations
- Regioselectivity in Cyclocondensation: Competing reactions at the 2- and 3-positions necessitate precise control of electronic and steric effects. Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophiles to the 3-position, favoring desired substitution.
- Stability of Intermediates: Chloro and iodo derivatives may degrade under prolonged heating; thus, in-situ generation and immediate use are recommended.
- Catalyst Poisoning: The basic nitrogen in the imidazole ring can coordinate palladium, requiring excess ligand or higher catalyst loadings.
Comparative Analysis of Synthetic Pathways
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation + Cross-Coupling | Halogenation, Suzuki/Heck coupling | High modularity; late-stage diversification | Multi-step synthesis; moderate yields |
| Propargyl Hydrogenation | Sonogashira coupling, hydrogenation | Direct C–C bond formation; scalability | Requires specialized catalysts |
| Direct Alkylation | Electrophilic substitution | Single-step functionalization | Limited substrate scope |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl propanoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Product | Yield/Notes |
|---|---|---|
| 1M NaOH, reflux, 6 hours | 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid | Not quantified; inferred from ester reactivity |
| HCl (aq), 70°C, 12 hours | Same as above | Requires HPLC monitoring for purity |
Nucleophilic Aromatic Substitution
The electron-deficient imidazo[1,2-a]pyridine ring, activated by the trifluoromethyl group, facilitates electrophilic substitutions. Halogenation and nitration are plausible at the C-2 or C-8 positions.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 8-Bromo derivative | Mechanistic analogy |
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitroimidazo[1,2-a]pyridine | Structural inference |
Cross-Coupling Reactions
The compound’s halogenated derivatives (e.g., brominated at C-8) participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for biaryl or amine-functionalized products.
Reductive Alkylation
The imidazo[1,2-a]pyridine nitrogen can undergo alkylation under reductive conditions, forming tertiary amines.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| R-X, NaBH₃CN, MeOH | RT, 24 hours | N-Alkylated imidazo[1,2-a]pyridine | Limited data |
Ring Functionalization via Meldrum’s Acid
The parent imidazo[1,2-a]pyridine core is synthesized via Meldrum’s acid-mediated condensation (see synthesis below), suggesting potential retro- or forward reactions for ring modification.
| Reaction | Components | Outcome | Reference |
|---|---|---|---|
| Multicomponent condensation | 2-Aminopyridine, arylglyoxal, Meldrum’s acid | Imidazo[1,2-a]pyridine core formation |
Enantioselective Conjugate Addition
While not directly reported for this compound, structurally similar imidazo[1,2-a]pyridines undergo rhodium-catalyzed enantioselective additions to α,β-unsaturated esters (e.g., 97% yield, >99:1 er in ethanol) .
Key Mechanistic Insights:
Scientific Research Applications
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from related imidazo[1,2-a]pyridine derivatives are critical for understanding its unique properties. Below is a detailed analysis:
Substituent Position and Functional Group Variations
a) Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (SS-8020)
- Key Differences: Bromine at position 3 and ester at the 2-carboxylate (vs. propanoate at position 3 in the target compound).
- Impact: The bromine substituent increases molecular weight (MW: ~363.1 g/mol) and may hinder ring functionalization due to steric effects.
b) Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4)
- Key Differences: Ester at position 2 (vs. position 3) and absence of the propanoate chain.
- Impact: The 2-carboxylate configuration limits interactions with hydrophobic binding pockets in biological targets. Similarity scores >0.97 to the target compound suggest minor structural tweaks can significantly modulate activity .
c) Ethyl 3-({5-carbamoyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)propanoate ()
Electronic and Steric Effects of Substituents
- Trifluoromethyl (-CF₃) : Common in analogs (e.g., ’s patent derivatives), this electron-withdrawing group stabilizes the ring against oxidation. Its position at the 6-position optimizes steric compatibility with enzymatic active sites .
- Sulfonyl Groups : In ’s derivatives, ethylsulfonyl groups improve solubility but may introduce metabolic liabilities (e.g., susceptibility to reductase enzymes) .
Data Tables: Structural and Functional Comparison
Table 1. Key Analogs of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate
*Calculated based on ’s molecular formula (C₁₁H₉F₃N₂O₂).
Table 2. Substituent Effects on Physicochemical Properties
| Substituent | Position | Electronic Effect | Solubility (LogP)* | Bioavailability |
|---|---|---|---|---|
| -CF₃ | 6 | Electron-withdrawing | ~2.5 (moderate) | High |
| -Br | 3 | Electron-withdrawing | ~3.0 (low) | Moderate |
| Propanoate ester | 3 | Neutral | ~1.8 (high) | High |
| Morpholinophenyl | 2 | Electron-donating | ~1.2 (very high) | Low (polar) |
*Estimated from analogous structures in and .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as trifluoromethyl-substituted pyridines or imidazo[1,2-a]pyridine intermediates. For example:
- Route 1 : Cycloisomerization of N-propargylpyridiniums under basic conditions (e.g., NaOH) in aqueous media, yielding the imidazo[1,2-a]pyridine core .
- Route 2 : Condensation of 2-aminopyridines with α-haloketones (e.g., ethyl bromoacetate), followed by trifluoromethylation using agents like CF3Cu .
- Key Reagents : Potassium carbonate (base), EDCI (coupling agent), and solvents like ethanol or dimethoxyethane .
- Optimization : Elevated temperatures (80–100°C) and inert atmospheres improve cyclization efficiency .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in <sup>19</sup>F NMR), ethyl ester (δ 1.2–1.4 ppm for CH3), and imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) .
- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 393 [M+H]<sup>+</sup>) and retention times (e.g., 0.29–1.26 minutes under specific conditions) .
- HRMS : Validate exact mass (e.g., m/z 442.1614 [M+H]<sup>+</sup> for derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in trifluoromethylation steps?
- Methodological Answer : Contradictions in yield data (e.g., 55% vs. 91% in similar syntheses ) often arise from:
- Reagent Purity : Ensure anhydrous conditions for trifluoromethylating agents to prevent hydrolysis.
- Catalyst Selection : Transition metals like Pd or Cu enhance trifluoromethyl group incorporation .
- Solvent Effects : Polar aprotic solvents (e.g., DMA) improve solubility of intermediates .
- Table 1 : Comparative yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 80 | 55 |
| Pd(OAc)2 | DMA | 100 | 91 |
Q. What strategies resolve discrepancies in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Variations in antimicrobial or anticancer activity (e.g., IC50 values) may stem from:
- Substituent Effects : The 3-chloro vs. 3-propanoate group alters electron density and target binding .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times .
- Metabolite Interference : Use LCMS to rule out degradation products during bioassays .
Q. How can computational methods guide the design of derivatives with enhanced stability?
- Methodological Answer :
- DFT Calculations : Predict the impact of substituents (e.g., trifluoromethyl) on HOMO-LUMO gaps and thermal stability .
- MD Simulations : Assess interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .
- Case Study : Ethyl 6-(trifluoromethyl) derivatives showed 30% higher thermal stability (TGA data) than non-fluorinated analogs .
Data Contradiction Analysis
Q. Why do different studies report conflicting HPLC retention times for the same compound?
- Column Variability : C18 vs. phenyl-hexyl columns alter retention.
- Mobile Phase : Acetonitrile/water vs. methanol/buffer systems affect separation .
- Detection Wavelength : UV absorption at 254 nm vs. 220 nm influences peak resolution .
Methodological Best Practices
Q. What protocols ensure reproducibility in one-pot syntheses of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Stepwise Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation .
- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .
- Yield Optimization : Pre-dry solvents and reagents over molecular sieves to mitigate moisture-sensitive side reactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
